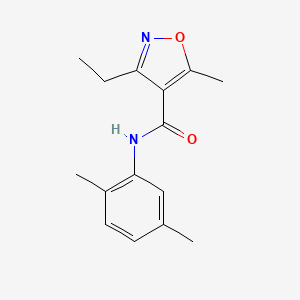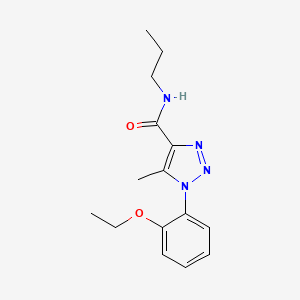
1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of "click chemistry," a term describing reactions that are modular, wide in scope, give very high yields, and generate only harmless byproducts. For instance, Chen, Liu, and Chen (2010) described an efficient route for synthesizing ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, a related compound, showcasing the versatility of triazole synthesis methodologies (Chen, Liu, & Chen, 2010).
Molecular Structure Analysis
Molecular structure analysis of triazole compounds often reveals interesting aspects such as molecular conformation and packing. Shen et al. (2013) conducted an analysis on similar triazole carboxamides, finding that intermolecular hydrogen bonding plays a significant role in stabilizing their molecular structure (Shen, Chen, Wu, & Dong, 2013).
Chemical Reactions and Properties
Triazole compounds typically exhibit a range of chemical reactions due to their versatile chemical structure. For example, Ikemoto et al. (2005) demonstrated the synthesis of a CCR5 antagonist involving a series of chemical reactions typical for triazole derivatives (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, can be quite varied. Kariuki et al. (2022) synthesized a triazole compound and determined its structure via X-ray diffraction, a common method for elucidating the physical properties of such molecules (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).
科学的研究の応用
Synthesis and Antimicrobial Activities
Some novel derivatives related to the triazole family, including those with ethoxyphenyl groups, have been synthesized and evaluated for their antimicrobial activities. The study by Bektaş et al. (2010) demonstrates the synthesis of various triazole derivatives and their potential in combating microbial infections. Their research highlights the importance of triazole compounds in developing new antimicrobial agents, showcasing the relevance of chemical structures like "1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide" in medicinal chemistry (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
CCR5 Antagonists for HIV Treatment
The practical synthesis of orally active CCR5 antagonists, which are crucial for HIV treatment, has been developed, indicating the utility of similar compounds in creating potent drugs. The work by Ikemoto et al. (2005) outlines an efficient method for synthesizing CCR5 antagonists, underscoring the chemical's potential in therapeutic applications (T. Ikemoto, Tatsuya Ito, Atsuko Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).
Antimicrobial Activity of Triazole Derivatives
Further expanding on antimicrobial properties, Fandaklı et al. (2012) investigated new triazole derivatives, highlighting their significant activity against various microorganisms. This study provides insight into the role of triazole compounds in the development of new antimicrobial agents, reinforcing the importance of exploring the applications of compounds similar to "1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide" (S. Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).
Heterocyclic Chemistry and Isomerisation Studies
The study on heterocyclic chemistry and thermally induced isomerization by Nishiwaki et al. (1974) explores the reactivity and transformation of compounds with structures similar to the one . It highlights the versatility of such compounds in synthetic chemistry and their potential applications in creating novel chemical entities (T. Nishiwaki, K. Azechi, Fusako Fujiyama, 1974).
Amino-acid Conjugates and Structural Analysis
The research on amino-acid conjugates by Benoiton et al. (2009) discusses the synthesis and confirmation of structures that include ethoxymethylene groups, providing valuable information on the chemical and physical properties of such compounds. This study contributes to our understanding of the complex interactions between different chemical moieties and their potential applications in drug development and biochemistry (N. Benoiton, F. Hudecz, F. Chen, 2009).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-10-16-15(20)14-11(3)19(18-17-14)12-8-6-7-9-13(12)21-5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQIDBWASNDWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4535091.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4535111.png)
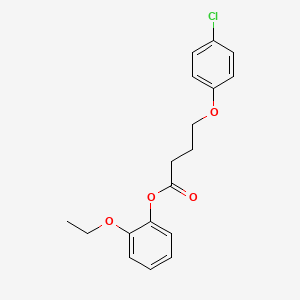
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4535128.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B4535136.png)
![N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4535139.png)

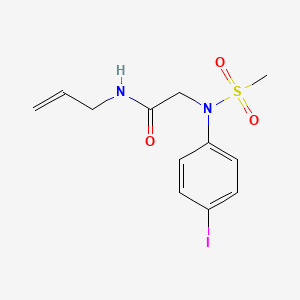
![N-[1-(methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4535163.png)
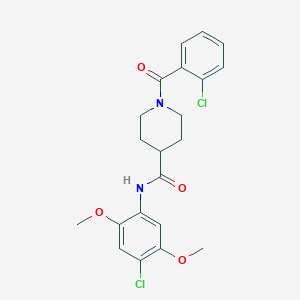
![N-(2-{[(2-{[(2-furylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4535175.png)
![methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)
